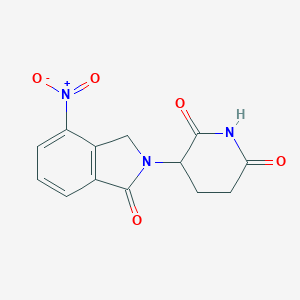

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

Propriétés

IUPAC Name |

3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPJLYIGKKDZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467017 | |

| Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827026-45-9 | |

| Record name | 4-Nitro lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin in Immunomodulator Synthesis: A Technical Guide to 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

An In-depth Exploration of a Critical Intermediate for Researchers, Scientists, and Drug Development Professionals.

Introduction: More Than Just an Intermediate

In the landscape of modern therapeutics, particularly in the treatment of hematological malignancies, the class of drugs known as immunomodulatory imide drugs (IMiDs) stands out for its significant clinical impact. At the heart of the synthesis of pivotal second-generation IMiDs, such as Lenalidomide and Pomalidomide, lies the compound 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Often referred to as the "nitro precursor" or "4-nitro lenalidomide," this molecule is not merely a transient step in a reaction sequence but a critical checkpoint that dictates the purity, yield, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical characterization, and its crucial role in the broader context of drug development. Understanding the nuances of this key intermediate is paramount for chemists and pharmaceutical scientists dedicated to the robust and scalable production of life-saving medicines.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reaction kinetics, and purification. This compound typically presents as a beige to brown solid.[1] A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₅ | PubChem[2] |

| Molecular Weight | 289.24 g/mol | PubChem[2] |

| CAS Number | 827026-45-9 | PubChem[2] |

| Melting Point | >250 °C (decomposes) | ChemicalBook[1] |

| Boiling Point (Predicted) | 616.6 ± 55.0 °C at 760 mmHg | ChemicalBook[1] |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ | Echemi[3] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | ChemicalBook |

| pKa (Predicted) | 10.55 ± 0.40 | ChemicalBook |

The Strategic Synthesis of the Nitro Precursor

The synthesis of this compound is a cornerstone of the overall manufacturing process for Lenalidomide and Pomalidomide. The most common and industrially relevant route involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[1] This reaction is a nucleophilic substitution followed by an intramolecular cyclization to form the isoindolinone ring system.

The choice of solvent and base is critical for achieving high yields and minimizing side products. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed to facilitate the reaction.[1][4] An organic base, typically triethylamine, is used to neutralize the hydrochloride salt of the aminopiperidinedione and to scavenge the hydrobromic acid generated during the reaction.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

-

Reaction Setup: Charge a suitable reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and dimethyl sulfoxide (DMSO).

-

Base Addition: Slowly add triethylamine (4.0 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen) while maintaining a controlled temperature.

-

Addition of the Benzoate: Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in DMSO and add it to the reaction mixture over a period of 20-30 minutes.

-

Reaction: Heat the reaction mixture to 50-55 °C and maintain for several hours, monitoring the progress by a suitable analytical technique such as HPLC or TLC.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and the product is isolated, often by precipitation with water, followed by filtration and washing.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, as any impurities can carry through to the final API. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. A publication on the optimized synthesis of the lenalidomide nitro precursor provides representative spectra.

-

¹H NMR: The spectrum shows characteristic peaks for the aromatic protons, the methylene protons of the isoindolinone ring, and the protons of the piperidine-2,6-dione moiety.

-

¹³C NMR: The carbon spectrum displays distinct signals for the carbonyl carbons, the aromatic carbons (including those bearing the nitro group), and the aliphatic carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The FT-IR spectrum reveals key functional groups. Expected characteristic absorption bands include those for the C=O stretching of the imide and lactam, and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying any related impurities.[5][6]

| Parameter | Typical Conditions |

| Column | C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm) |

| Mobile Phase A | Phosphate buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

The Biological Context: A Gateway to Immunomodulation

While this compound is not itself a therapeutic agent, its paramount importance lies in its direct conversion to Lenalidomide through the reduction of the nitro group to an amine.[7][8] This seemingly simple transformation is what imbues the final molecule with its potent biological activity.

The resulting amino group is crucial for the binding of Lenalidomide and Pomalidomide to the Cereblon (CRBN) E3 ubiquitin ligase complex.[9] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is a key mechanism behind the anti-myeloma and immunomodulatory effects of these drugs.

Conclusion

This compound represents a critical nexus in the synthesis of second-generation IMiDs. A thorough understanding of its chemical properties, a well-optimized and scalable synthetic process, and robust analytical methods for its characterization are indispensable for the consistent production of high-quality Lenalidomide and Pomalidomide. As the pharmaceutical industry continues to innovate, the focus on greener and more efficient synthetic routes for this key intermediate will undoubtedly intensify, ensuring the continued availability of these vital medicines for patients worldwide.

References

- ACS Publications. (n.d.). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking the Power of Lenalidomide: A Deep Dive into its Synthesis and Manufacturing.

- ResearchGate. (n.d.). Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide.

- ijpar.com. (n.d.). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples.

- Chemistry of Heterocyclic Compounds. (2015, March 13). SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE.

- Pharmaffiliates. (n.d.). Lenalidomide-impurities.

- PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

- Google Patents. (n.d.). WO2016024286A2 - An improved process for synthesis of lenalidomide.

- Google Patents. (n.d.). CN111675648A - Synthetic method of pomalidomide intermediate.

- ResearchGate. (n.d.). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC.

- Semantic Scholar. (n.d.). International Journal of Life science and Pharma Research.

- Google Patents. (n.d.). Solid forms of 3- (4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione.

- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide nitro....

- NIH. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.

- Pharmaffiliates. (n.d.). CAS No : 827026-45-9 | Product Name : 3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione.

- ResearchGate. (n.d.). FT-IR spectrum of lenalidomide nitro precursor.

- NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-.

Sources

- 1. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 2. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | C13H11N3O5 | CID 11471781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpar.com [ijpar.com]

- 7. nbinno.com [nbinno.com]

- 8. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro Lenalidomide structure and function

An In-Depth Technical Guide to 4-Nitro Lenalidomide: Structure, Synthesis, and Functional Context

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Nitro Lenalidomide, a key chemical intermediate in the synthesis of the clinically significant immunomodulatory drug, Lenalidomide. While primarily recognized for its role as a synthetic precursor, understanding its structure and chemical properties is crucial for chemists and pharmacologists in the field of targeted protein degradation. This document delves into its molecular structure, established synthetic routes, and provides a functional comparison to its active amino-analogue, Lenalidomide, grounding its importance within the broader context of Cereblon E3 ligase modulators.

Molecular Structure and Chemical Properties

4-Nitro Lenalidomide, with the chemical formula C₁₃H₁₁N₃O₅, is structurally a derivative of thalidomide.[1][2] Its formal IUPAC name is 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. The molecule consists of a phthalimide group attached to a glutarimide ring. The defining feature is the nitro group (-NO₂) positioned at the 4th carbon of the isoindolinone ring system. This single functional group distinguishes it from Lenalidomide, which possesses an amino group (-NH₂) at the same position.

Table 1: Physicochemical Properties of 4-Nitro Lenalidomide vs. Lenalidomide

| Property | 4-Nitro Lenalidomide | Lenalidomide |

| CAS Number | 827026-45-9[2][3] | 191732-72-6 |

| Molecular Formula | C₁₃H₁₁N₃O₅[1][2] | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 289.24 g/mol [1] | 259.26 g/mol |

| Key Functional Group | 4-Nitro (-NO₂) | 4-Amino (-NH₂) |

| Primary Role | Synthetic Intermediate[4][5][6] | Active Pharmaceutical Ingredient |

The presence of the electron-withdrawing nitro group significantly alters the electronic properties of the phthalimide ring compared to the electron-donating amino group in Lenalidomide. This structural difference is the primary determinant of the molecule's divergent biological activity.

Caption: Chemical structure of 4-Nitro Lenalidomide.

Role as a Key Synthetic Intermediate

The principal and well-documented role of 4-Nitro Lenalidomide is as the penultimate precursor in the synthesis of Lenalidomide.[4][5] This synthetic strategy is widely cited in chemical process patents and literature. The rationale behind this multi-step approach is to introduce the core isoindolinone-piperidinedione scaffold first, and then perform the critical reduction of the nitro group to the amine in the final step. This avoids potential side reactions that the reactive amino group might undergo under the conditions required for the initial cyclization.

The synthesis generally involves two main stages:

-

Formation of the 4-Nitro Intermediate: This step involves the cyclocondensation of a substituted nitro-phthalate derivative with 3-aminopiperidine-2,6-dione hydrochloride.[4][7]

-

Reduction to Lenalidomide: The nitro group of 4-Nitro Lenalidomide is reduced to the primary amine, yielding the final active pharmaceutical ingredient (API).

Caption: General synthetic workflow for Lenalidomide via 4-Nitro Lenalidomide.

Experimental Protocol: Reduction of 4-Nitro Lenalidomide

This protocol is a synthesized representation of methods described in the process chemistry literature for the final synthetic step to produce Lenalidomide.[5][6][8]

Objective: To reduce the nitro group of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione to yield 3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Lenalidomide).

Materials:

-

4-Nitro Lenalidomide (Substrate)

-

Palladium on carbon (10% Pd/C) catalyst

-

Solvent (e.g., 1,4-Dioxane, Methanol, Acetonitrile, or a mixture)[5][8]

-

Hydrogen (H₂) gas source

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite bed)

Procedure:

-

Vessel Preparation: A suitable pressure-rated hydrogenation vessel is charged with 4-Nitro Lenalidomide and the chosen solvent. The volume of the solvent is typically significant, as described in prior art (e.g., 200 mL of 1,4-dioxane for 1 g of substrate).[5]

-

Inerting: The vessel is purged with an inert gas (e.g., nitrogen) to remove all oxygen, which can be a hazard during hydrogenation and can poison the catalyst.

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. Pressures can range from atmospheric pressure to higher pressures like 50 psi, depending on the specific patented process.[5] The reaction mixture is agitated (stirred) at a controlled temperature for several hours (e.g., 6.5 hours).[5]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC to confirm the complete consumption of the nitro intermediate.

-

Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged again with inert gas. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Lenalidomide is then purified by crystallization from suitable solvents, such as ethyl acetate or a dioxane/ethyl acetate mixture, to achieve high purity.[5]

Self-Validation: The success of the protocol is validated by the purity of the final product, assessed by HPLC (>99.5%), and confirmed by structural analysis (NMR, MS) matching the reference standard for Lenalidomide.

Functional Context: The Critical Role of the 4-Amino Group

While 4-Nitro Lenalidomide is essential from a synthetic standpoint, it is not known to possess the therapeutic functions of Lenalidomide. The biological activity of Lenalidomide and other immunomodulatory imide drugs (IMiDs) is critically dependent on their ability to act as "molecular glues."[9][10][11]

This mechanism involves binding to the protein Cereblon (CRBN), which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[12][13] Lenalidomide binding alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this ligase.[11][12]

Key neosubstrates for the Lenalidomide-CRL4^CRBN^ complex include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and the protein kinase CK1α.[11][12] The degradation of these proteins is directly responsible for the anti-myeloma and immunomodulatory effects of the drug.[12][14]

The 4-amino group of Lenalidomide is integral to this process. Structural biology studies have shown that the glutarimide moiety of the drug binds within a hydrophobic pocket of Cereblon.[13] However, the isoindolinone ring, carrying the 4-amino group, remains exposed and, along with the modified surface of Cereblon, forms the new binding interface for the neosubstrate. The substitution of the electron-donating amino group with a bulky, electron-withdrawing nitro group would fundamentally alter the electrostatic and steric properties of this critical interface, likely abolishing the ability to recruit neosubstrates like IKZF1 and IKZF3. Therefore, 4-Nitro Lenalidomide is considered biologically inactive in the context of targeted protein degradation.

Caption: Mechanism of action of Lenalidomide as a molecular glue degrader.

Conclusion for Drug Development Professionals

4-Nitro Lenalidomide stands as a textbook example of a crucial synthetic intermediate whose structure, while closely related to a final API, lacks its biological function. For researchers in drug development, its primary relevance is in the context of chemical synthesis and manufacturing of Lenalidomide. Understanding the synthetic route through this nitro-intermediate is vital for process optimization, impurity profiling, and ensuring the quality of the final drug product. Furthermore, the stark functional difference between the 4-nitro and 4-amino analogues serves as a powerful case study on the precise structure-activity relationships that govern the novel mechanism of molecular glue degraders.

References

- Ito, T., & Handa, H. (2021). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Scientific Reports.

- Ito, T., & Handa, H. (2021). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Semantic Scholar.

- 4-NITRO LENALIDOMIDE. (n.d.). precisionFDA.

- Zhang, T., et al. (2023). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. ResearchGate.

- Zhang, T., et al. (2023). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology.

- Zhang, T., et al. (2023). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. PubMed Central.

- Lenalidomide 4-Nitro Impurity | CAS 827026-45-9. (n.d.). Veeprho.

- Kumar, A., et al. (2021). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development.

- Deshpande, P. B., et al. (2015). Process for the preparation of lenalidomide. Google Patents. (US8946265B2).

- Parthasaradhi, B., et al. (2011). Preparation of lenalidomide. Google Patents. (US20110021567A1).

- Lenalidomide. (n.d.). In Wikipedia.

- Schematic representation for the synthesis of lenalidomide nitro precursor by different methods. (n.d.). ResearchGate.

- Cereblon E3 ligase modulator. (n.d.). In Wikipedia.

- Galluzzi, L., et al. (2014). Novel insights into the mechanism of action of lenalidomide. Oncoimmunology.

- An improved process for synthesis of lenalidomide. (2016). Google Patents. (WO2016024286A2).

- 4-Nitrothalidomide. (n.d.). PubChem.

- Kotla, R., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology.

- Lenalidomide - putative mechanisms of action. (2014). Lymphomation.org.

- Lenalidomide-4-OH | CAS NO. 1061604-41-8. (n.d.). Arctom.

- Krönke, J., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science.

- Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature.

Sources

- 1. GSRS [precision.fda.gov]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 6. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]

- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lenalidomide - Wikipedia [en.wikipedia.org]

- 13. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitro Lenalidomide (CAS 827026-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to CAS 827026-45-9, correctly identified as 4-Nitro Lenalidomide. This compound is a critical intermediate and a potential impurity in the manufacturing of the potent immunomodulatory drug, Lenalidomide. This document begins by clarifying a notable discrepancy in public databases regarding its CAS number, thereby providing essential context for researchers. It further delves into the technical details of its synthesis and the validated analytical protocols required for its identification and quantification, offering field-proven insights for professionals in pharmaceutical development and quality control.

Critical Identifier Clarification: CAS 827026-45-9 vs. 942206-85-1

A crucial first step for any researcher is the unambiguous identification of a chemical entity. An analysis of publicly available data reveals a significant and recurring confusion surrounding CAS number 827026-45-9. It is imperative to clarify that this number correctly corresponds to 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione , commercially and synthetically known as 4-Nitro Lenalidomide .[1][2][3]

This compound is often mistaken for the potent TRPV4 channel agonist GSK1016790A. However, authoritative sources from major chemical suppliers and research databases confirm that the correct CAS number for GSK1016790A is 942206-85-1 . This guide will focus exclusively on the validated identity of CAS 827026-45-9: 4-Nitro Lenalidomide. This distinction is vital for ensuring the integrity of research and development activities, particularly in the context of sourcing standards and interpreting analytical data.

Physicochemical Properties of 4-Nitro Lenalidomide

4-Nitro Lenalidomide presents as an off-white to solid.[4] Its core structure consists of a 1-oxoisoindoline moiety substituted with a nitro group on the aromatic ring and linked to a 2,6-dioxopiperidine group. The presence of the nitro group significantly influences its electronic properties and serves as a synthetic handle for its conversion to the final active pharmaceutical ingredient (API), Lenalidomide.

Below is a summary of its key physical and chemical properties compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 827026-45-9 | [1][2][3] |

| IUPAC Name | 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [5] |

| Synonyms | 4-Nitro Lenalidomide, Lenalidomide Impurity B | [5] |

| Molecular Formula | C₁₃H₁₁N₃O₅ | [1][4] |

| Molecular Weight | 289.24 g/mol | [1][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | >250 °C | [6] |

| Boiling Point | 616.6 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Soluble in DMSO, Methanol | [4][5] |

| Storage | 2-8 °C, under inert atmosphere | [5] |

Role in Pharmaceutical Synthesis

4-Nitro Lenalidomide is not a pharmacologically active agent in its own right. Its primary significance lies in its role as the penultimate intermediate in the most common synthetic routes to Lenalidomide.[7] The synthesis of Lenalidomide involves the reduction of the nitro group of 4-Nitro Lenalidomide to an amino group, a critical transformation that confers the final molecule's therapeutic properties.

The causality behind this synthetic strategy is straightforward: the electron-withdrawing nitro group facilitates certain preceding reactions, and its clean, high-yield reduction to an amine is a well-established and scalable chemical transformation. Therefore, controlling the purity and characterization of 4-Nitro Lenalidomide is paramount for ensuring the quality and safety of the final Lenalidomide API. Any unreacted 4-Nitro Lenalidomide is considered a process-related impurity that must be monitored and controlled within strict limits defined by regulatory bodies like the ICH.

Experimental Protocols

Synthesis of 4-Nitro Lenalidomide

The synthesis of 4-Nitro Lenalidomide is a key step in multi-stage Lenalidomide production. A common and scalable approach involves the cyclocondensation of a substituted nitrobenzoate with 3-aminopiperidine-2,6-dione.[8][9]

Reaction: Cyclocondensation of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.

Causality of Experimental Choices:

-

Starting Materials: Methyl 2-(bromomethyl)-3-nitrobenzoate is a reactive electrophile, readily undergoing nucleophilic substitution. 3-aminopiperidine-2,6-dione hydrochloride is the key nucleophile, providing the piperidine ring structure.

-

Solvent and Base: The reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to dissolve the reactants.[7][10] An organic base, such as triethylamine or Hünig's base (DIPEA), is crucial to neutralize the hydrochloride salt of the amine and to scavenge the HBr generated during the reaction, driving the cyclization to completion.[8][10] Hünig's base is sometimes preferred as it can serve as both the base and solvent, simplifying the process.[8]

-

Temperature: Gentle heating (e.g., <60°C) is typically applied to increase the reaction rate without promoting significant side product formation.[7]

Step-by-Step Protocol:

-

To a suitable reaction vessel, charge 3-aminopiperidine-2,6-dione hydrochloride and N,N-dimethylformamide (DMF).

-

Stir the mixture to form a suspension.

-

Add an organic base (e.g., triethylamine) to the suspension and stir until the amine salt is neutralized.

-

In a separate vessel, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in a polar solvent like acetonitrile.

-

Slowly add the solution of methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture containing the amine.

-

Heat the reaction mixture to a temperature below 60°C and maintain with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to ambient temperature.

-

The product often precipitates from the reaction mixture. The solid is collected by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol) to remove residual impurities.

-

Dry the product under vacuum to yield 4-Nitro Lenalidomide as a solid.

Caption: Synthetic pathway for 4-Nitro Lenalidomide.

Analytical Protocol: Quantification as a Related Substance by RP-HPLC

As a known impurity, the quantification of 4-Nitro Lenalidomide in the final Lenalidomide API is a critical quality control step. A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.[11][12][13]

Self-Validating System Principles:

-

Specificity: The method must be able to resolve 4-Nitro Lenalidomide from Lenalidomide and other potential process-related impurities and degradation products. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal stress) to ensure no co-elution.[13][14]

-

Linearity, LOD, LOQ: The method must demonstrate a linear response for 4-Nitro Lenalidomide over a relevant concentration range, with a limit of detection (LOD) and limit of quantitation (LOQ) sufficiently low to detect the impurity at its specification limit.

-

Precision and Accuracy: The method must be precise (repeatable) and accurate (close to the true value), as demonstrated by replicate injections and recovery studies.[11]

Representative RP-HPLC Method:

This protocol is a composite based on several published methods for Lenalidomide impurity analysis.[11][12][15]

-

Chromatographic System:

-

Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm) or equivalent C18 column.[11]

-

Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen orthophosphate), pH adjusted to 3.0 with orthophosphoric acid.[11]

-

Mobile Phase B: Acetonitrile:Water (90:10 v/v) or Methanol.[11][12]

-

Elution: Gradient elution is typically used to resolve early-eluting polar impurities from the main API peak and later-eluting non-polar impurities.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 40°C.[11]

-

Injection Volume: 20 µL.[11]

-

-

Preparation of Solutions:

-

Diluent: A mixture of mobile phases is commonly used (e.g., Mobile Phase A and B in a 60:40 ratio).[15]

-

Standard Solution: Prepare a stock solution of 4-Nitro Lenalidomide reference standard in a suitable solvent (e.g., acetonitrile or diluent).[11] Perform serial dilutions to create calibration standards and a solution at the quantitation limit.

-

Sample Solution: Accurately weigh the Lenalidomide API or dissolve the dosage form in the diluent to a known concentration. Use sonication to ensure complete dissolution.

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Perform replicate injections of the standard solution to verify system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas).

-

Inject the sample solution.

-

Identify the 4-Nitro Lenalidomide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the amount of 4-Nitro Lenalidomide in the sample using the peak area response and the calibration curve or by comparison to a standard of known concentration.

-

Caption: Workflow for HPLC analysis of 4-Nitro Lenalidomide.

Conclusion

4-Nitro Lenalidomide (CAS 827026-45-9) is a compound of significant interest to the pharmaceutical industry, not for its therapeutic effect, but as a pivotal intermediate and critical quality attribute in the synthesis of Lenalidomide. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical quantification methods is essential for drug development professionals to ensure the purity, safety, and efficacy of the final API. This guide provides a foundational, technically-grounded resource for scientists and researchers, emphasizing the importance of precise chemical identification and robust, validated analytical protocols in the lifecycle of pharmaceutical development.

References

- Siadati, S. A., Payab, M., & Beheshti, A. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64.

- Prasad, M. S. R., Kumar, A. V., & Rao, B. S. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research, 14(01).

- Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. Oriental Journal of Chemistry, 35(1), 140-149.

- Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. Semantic Scholar.

- Begum, A., Begum, A., Ramakrishna, D., & Sandhya, P. (2021). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. International Journal of Pharmacy and Analytical Research, 10(2), 159-166.

- Sharma, P., et al. (2024). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development. ACS Publications.

- Harman, G. E., & Björkman, T. (2015). Process for the preparation of lenalidomide. U.S. Patent No. 8,946,265 B2. Google Patents.

- Alentris Research Pvt. Ltd. (n.d.). Lenalidomide 4-Nitro Impurity.

- Murali, K., et al. (2016). An improved process for synthesis of lenalidomide. WIPO Patent Application WO/2016/024286 A2. Google Patents.

- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide nitro precursor.

- Global Substance Registration System (GSRS). (n.d.). 4-NITRO LENALIDOMIDE.

- Allmpus. (n.d.). Lenalidomide 4-Nitro Impurity.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 827026-45-9 4-Nitro Lenalidomide Impurity.

- Gota, V., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. MDPI.

Sources

- 1. scbt.com [scbt.com]

- 2. klivon.com [klivon.com]

- 3. CAS 827026-45-9 4-Nitro Lenalidomide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. allmpus.com [allmpus.com]

- 5. 4-Nitro Lenalidomide - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. researchgate.net [researchgate.net]

- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 11. sciensage.info [sciensage.info]

- 12. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemrevlett.com [chemrevlett.com]

- 15. ijpar.com [ijpar.com]

An In-Depth Technical Guide to the Biological Activity of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a pivotal chemical entity in the landscape of immunomodulatory drug (IMiD) development. While primarily recognized as a key synthetic precursor to the clinically significant anti-cancer agent Pomalidomide and a known impurity of Lenalidomide, its structural analogy to this class of molecules suggests a significant, albeit less characterized, biological profile. This document delineates the core mechanism of action associated with its chemical scaffold, focusing on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex and subsequent degradation of target proteins. We provide detailed, field-proven experimental protocols for the characterization of such compounds, including Cereblon binding assays, target protein degradation analysis, and cellular viability assessment. This guide is intended to be a foundational resource for researchers investigating novel molecular glues, targeted protein degradation, and the development of next-generation therapeutics derived from the isoindolinone scaffold.

Introduction: A Molecule at the Crossroads of Synthesis and Activity

This compound, hereafter referred to as 4-nitro-lenalidomide analog, occupies a critical nexus in medicinal chemistry.[1][2] Its chemical structure, featuring a piperidine-2,6-dione moiety linked to a 4-nitro-1-oxoisoindoline core, places it squarely within the family of compounds that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This class of molecules, which includes the blockbuster drugs Lenalidomide and Pomalidomide, has revolutionized the treatment of hematological malignancies, particularly multiple myeloma.

The primary role of the 4-nitro-lenalidomide analog in the scientific literature is that of a late-stage intermediate in the synthesis of Pomalidomide. The synthetic pathway typically involves the reduction of the nitro group to a primary amine, yielding Pomalidomide.[1] Despite its classification as an intermediate, the inherent structural features of the 4-nitro-lenalidomide analog—specifically the glutarimide ring essential for CRBN binding—imply a potential for intrinsic biological activity.[5] Understanding this potential is crucial for both process chemistry, where its presence as an impurity must be controlled, and for discovery chemistry, where it could serve as a lead for novel modulators of protein degradation.

This guide will dissect the anticipated biological activity of the 4-nitro-lenalidomide analog based on the well-established mechanism of its close structural relatives and provide the technical framework for its empirical validation.

The Central Mechanism: Hijacking the Ubiquitin-Proteasome System

The biological activity of the 4-nitro-lenalidomide analog is predicated on its ability to function as a "molecular glue," redirecting the cellular machinery for protein degradation towards new targets. This mechanism is initiated by the binding of the molecule to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6]

The binding event alters the substrate specificity of the CRL4^CRBN^ complex, creating a novel binding interface that recruits specific "neosubstrate" proteins. For the IMiD class of compounds, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] Once recruited to the E3 ligase complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[6][10] The degradation of these transcription factors is a key event leading to the anti-proliferative and immunomodulatory effects of these drugs in multiple myeloma cells.[4][6]

Given the conserved glutarimide moiety, it is highly probable that the 4-nitro-lenalidomide analog engages CRBN in a similar fashion. The key differentiator, the nitro group at the 4-position of the isoindolinone ring, would influence the electronic properties and potentially the binding affinity and degradation efficiency compared to its amino-substituted counterpart, Pomalidomide.

Sources

- 1. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 2. CAS 827026-45-9: 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl… [cymitquimica.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beyondspringpharma.com [beyondspringpharma.com]

- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 10. researchgate.net [researchgate.net]

The Nitro Group in Isoindolinone Compounds: A Technical Guide for Drug Development Professionals

Abstract: The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a nitro group onto this privileged core can profoundly influence its physicochemical properties, synthetic accessibility, and biological activity. This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the nitro group in isoindolinone compounds. We will delve into its fundamental electronic effects, its impact on molecular properties, and its crucial function as both a pharmacophore and a potential toxicophore. This guide will also explore synthetic strategies for introducing the nitro moiety and detail the mechanisms by which it can modulate the therapeutic action of isoindolinone-based drugs.

The Convergence of a Privileged Scaffold and a Potent Functional Group

The Isoindolinone Core: A Staple in Medicinal Chemistry

The isoindolinone framework, a bicyclic structure containing a fused γ-lactam and benzene ring, is a recurring motif in a wide range of biologically active molecules and natural products.[1] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets, making it a highly sought-after scaffold in drug design.[2] The development of diverse synthetic methodologies, including transition-metal-catalyzed C-H activation and reductive amination, has made this core readily accessible for chemical exploration.[3][4]

The Nitro Group: A Chemically Versatile and Biologically Active Moiety

The nitro group (–NO2) is a compact, highly polar functional group with a strong electron-withdrawing nature.[5][6] While sometimes viewed with caution due to potential toxicity, its unique properties are frequently harnessed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7][8] The nitro group's influence extends from altering a molecule's solubility and metabolic stability to directly participating in its mechanism of action, often through bioreductive activation.[9][10]

Physicochemical Implications of Nitro-Substitution on the Isoindolinone Scaffold

The introduction of a nitro group onto the aromatic ring of an isoindolinone has profound and predictable effects on its fundamental physicochemical properties. These changes are primarily driven by the potent electron-withdrawing and polar nature of the nitro functionality.

Dominant Electronic Effects: A Combination of Resonance and Induction

The nitro group deactivates the aromatic ring of the isoindolinone scaffold towards electrophilic substitution through a combination of strong inductive and resonance effects.[11][12] The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electron density away from the ring through the sigma bond (inductive effect).[6] Additionally, the p-orbitals of the nitro group can overlap with the pi-system of the benzene ring, delocalizing electron density from the ring onto the oxygen atoms of the nitro group (resonance effect).[6] This overall reduction in electron density makes the aromatic ring less nucleophilic.[12]

Caption: Resonance delocalization in a nitro-aromatic system.

Modulating Critical Pharmaceutical Properties

The strong polarity of the nitro group significantly impacts several key physicochemical parameters of isoindolinone compounds:

-

Solubility: While the increased polarity can enhance interactions with polar solvents, the overall effect on aqueous solubility can be complex and is often influenced by the rest of the molecular structure.[13] Generally, nitroarenes have limited water solubility.[14]

-

Melting and Boiling Points: The strong dipole-dipole interactions introduced by the nitro group lead to higher melting and boiling points compared to their non-nitrated counterparts.[13][14]

-

Acidity of N-H and α-C-H Bonds: The electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent atoms, such as the N-H of the lactam or α-protons on alkyl substituents.[15][16]

Comparative Physicochemical Data

The following table provides a comparative overview of the physicochemical properties of the nitro group against other common functional groups in drug design.

| Property | Nitro Group (–NO2) | Trifluoromethyl (–CF3) | Cyano (–CN) | Methoxy (–OCH3) |

| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Moderately electron-withdrawing | Electron-donating |

| Hammett Constant (σp) | ~0.78[17] | ~0.54 | ~0.66 | ~-0.27 |

| Polarity | High | Moderate | High | Moderate |

| Hydrogen Bond Acceptor | Yes | No | Yes | Yes |

| Metabolic Stability | Can be reduced in vivo | Generally stable | Can be hydrolyzed | Can be O-demethylated |

| Common Bioisosteric Replacements | CF3, SF5[17][18][19][20][21] | NO2 |

Synthetic Pathways to Nitro-Substituted Isoindolinones

The synthesis of nitro-isoindolinones can be approached in two primary ways: by constructing the isoindolinone ring from a nitro-containing precursor or by nitrating a pre-formed isoindolinone scaffold.

Strategic Nitration and Ring Formation

A common strategy involves the use of commercially available nitro-substituted benzoic acids or benzaldehydes as starting materials.[22][23][24] These precursors can then be subjected to various cyclization reactions to form the isoindolinone core. A variety of modern synthetic methods for constructing the isoindolinone ring have been developed, offering flexibility in substrate scope and reaction conditions.[1][4][25]

A patented method for synthesizing nitroisoindolinone compounds involves the bromination of a 2-methyl-3-nitrobenzoate derivative, followed by amination and cyclization.[22] This approach highlights a multi-step but effective route to specific isomers.

Caption: General synthetic workflow for nitro-isoindolinones.

Detailed Experimental Protocol: Synthesis of a Nitroisoindolinone Derivative

The following protocol is adapted from a literature procedure for the synthesis of a 3-substituted nitroisoindolinone.[23]

Reaction: Synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one

Materials:

-

2-Cyanobenzaldehyde

-

2-Nitro-4-(trifluoromethyl)aniline

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH), 5% in Methanol

Procedure:

-

Dissolve 2-cyanobenzaldehyde (1.0 mmol) and 2-nitro-4-(trifluoromethyl)aniline (1.2 mmol) in 5 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the mixture at room temperature.

-

Add a few drops of 5% methanolic KOH to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the desired 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for a similar reaction was reported to be around 39%.[23]

The Nitro Group's Impact on Biological Activity

The presence of a nitro group can dramatically alter the biological profile of an isoindolinone, acting as a "double-edged sword" by contributing to both therapeutic efficacy and potential toxicity.[8][9]

The Dual Role: Pharmacophore and Toxicophore

As a pharmacophore , the nitro group can enhance binding to a biological target through its ability to form hydrogen bonds and its strong dipole moment.[10] Its electron-withdrawing properties can also modulate the pKa of nearby functional groups, influencing their ionization state and interaction with receptor sites.[9]

Conversely, as a toxicophore , the nitro group is associated with potential mutagenicity and cytotoxicity.[8][26] These toxic effects are often linked to the metabolic reduction of the nitro group to highly reactive intermediates.[7]

The Central Mechanism: Bioreductive Activation

The biological activity of many nitroaromatic compounds is contingent upon their in vivo reduction.[27][28] This process is typically catalyzed by nitroreductase enzymes, which are found in both mammalian cells and gut microbiota.[7][29] The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are highly reactive and can covalently modify biological macromolecules like DNA and proteins.[30][31] This can lead to the desired therapeutic effect (e.g., in antimicrobial or anticancer agents) or to adverse toxicological outcomes.[7][29]

Caption: Bioreductive activation pathway of nitroaromatic compounds.

The Nitro Group in Drug Design: Case Studies and Context

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[32][33] Its structure is based on an indazolyl-pyrimidine scaffold, not an isoindolinone, and it does not contain a nitro group. Pazopanib functions by inhibiting key receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[34][35][36] The success of pazopanib underscores the therapeutic potential of kinase inhibitors, a class where nitro-aromatic scaffolds have also been explored. The absence of a nitro group in pazopanib may contribute to its specific safety and metabolic profile.

Strategic Bioisosteric Replacement

Given the potential for toxicity associated with the nitro group, its bioisosteric replacement is a common strategy in medicinal chemistry.[18] The trifluoromethyl (–CF3) and pentafluorosulfanyl (–SF5) groups are often considered as replacements due to their similar electron-withdrawing properties but different metabolic profiles.[17][19][20][21] In some cases, replacing a nitro group with a trifluoromethyl group has led to compounds with improved potency and metabolic stability.[18][19][20][21]

Future Perspectives and Conclusion

The nitro group remains a valuable, albeit complex, functional group in the design of isoindolinone-based therapeutic agents. Its profound impact on the electronic and physicochemical properties of the isoindolinone core allows for significant modulation of a compound's pharmacokinetic and pharmacodynamic profile. The key to successfully harnessing the power of the nitro group lies in a deep understanding of its bioreductive metabolism. Future research in this area may focus on developing nitro-isoindolinone compounds with selective activation in target tissues, such as hypoxic tumors where nitroreductase activity is often elevated. By carefully balancing its therapeutic potential against its toxicological risks, the nitro group will continue to be a strategic tool for researchers and scientists in the field of drug development.

References

- Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage.

- The Pharma Fact. (n.d.). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.

- Wikipedia. (n.d.). Pazopanib.

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.

- Sleijfer, S., et al. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Pharmacotherapy.

- Mancini, F., & D'Elia, P. (2015). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Chemistry of Heterocyclic Compounds.

- Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride?.

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

- Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal.

- ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds.

- EaseToLearn.com. (n.d.). Nitroarenes.

- Kerru, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.

- Al-Hokbany, N., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.

- Rice, K. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules.

- MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.

- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews.

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.

- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Nepali, K., & Lee, H.-Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.

- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs.

- Wikipedia. (n.d.). Nitro compound.

- Google Patents. (n.d.). CN115784967A - Synthesis method of nitroisoindolinone compounds.

- Nepali, K., & Lee, H.-Y. (2019). Nitro-Group-Containing Drugs. PubMed.

- Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.

- Fu, P. P. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic.... ResearchGate.

- Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules.

- Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?.

- Khan Academy. (n.d.). Meta directors II.

- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

- ResearchGate. (2025). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.

- Taipei Medical University. (2019). Nitro-Group-Containing Drugs.

- SlideShare. (2020). NITRO COMPOUNDS.

- BrainKart. (2021). Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties.

- EMBIBE. (n.d.). Nitro Compounds: Types, Synthesis, Properties and Uses.

- Al-Hourani, B. J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.

- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.

- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.

- Al-Hourani, B. J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.

Sources

- 1. chim.it [chim.it]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.abo.fi [research.abo.fi]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. svedbergopen.com [svedbergopen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Khan Academy [khanacademy.org]

- 13. EaseToLearn.com [easetolearn.com]

- 14. embibe.com [embibe.com]

- 15. lkouniv.ac.in [lkouniv.ac.in]

- 16. brainkart.com [brainkart.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]

- 23. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Isoindolinone synthesis [organic-chemistry.org]

- 26. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 33. Pazopanib - Wikipedia [en.wikipedia.org]

- 34. urology-textbook.com [urology-textbook.com]

- 35. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

The Crucial Precursor: A Technical Guide to the Synthesis and Characterization of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione for Lenalidomide Production

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Gateway to a Potent Immunomodulator

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a synthetic compound whose efficacy is intrinsically linked to its precise molecular architecture.[1] The journey to pure, active lenalidomide hinges on the successful synthesis and purification of its key precursors. Among these, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione stands out as a pivotal intermediate.[2][3] This nitro-bearing molecule is the immediate forerunner to lenalidomide, with the final synthetic step being the reduction of its nitro group to the corresponding amine.[4]

This technical guide, intended for professionals in the fields of chemical research and drug development, provides a comprehensive overview of the synthesis, characterization, and handling of this compound. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers to confidently and safely produce this critical lenalidomide precursor with high yield and purity.

The Synthetic Pathway: From Starting Materials to the Nitro Precursor

The construction of this compound is a multi-step process that demands careful control over reaction conditions to ensure optimal outcomes.[4] The most common and efficient route involves the condensation of two key building blocks: methyl 2-(bromomethyl)-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride.[2]

Caption: Synthetic route to the lenalidomide nitro precursor.

Rationale for Reagent and Solvent Selection

The Solvent's Role: The choice of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methylpyrrolidone (NMP) is critical.[2][5] These solvents possess high boiling points and excellent solvating power for the reactants, ensuring a homogeneous reaction mixture and facilitating the desired bond formation.[6][7][8] NMP, in particular, is noted for its ability to dissolve a wide range of organic and inorganic compounds and for its high chemical and thermal stability, making it a preferred choice in many industrial applications.[9]

The Base's Function: Triethylamine (TEA) serves a dual purpose in this reaction.[2] Firstly, it acts as a base to neutralize the hydrochloride salt of 3-aminopiperidine-2,6-dione, liberating the free amine for the subsequent nucleophilic attack. Secondly, it scavenges the hydrobromic acid (HBr) that is formed as a byproduct of the condensation reaction, driving the equilibrium towards the product.[10][11][12] The steric bulk of TEA makes it a non-nucleophilic base, which is advantageous as it does not compete with the primary amine in reacting with the electrophilic bromomethyl group.[13]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of information from established literature and patents, designed for reproducibility and high yield.[2][5]

Materials and Equipment:

-

3-aminopiperidine-2,6-dione hydrochloride

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Deionized water

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask, charge 25 g (0.15 mol) of 3-aminopiperidine-2,6-dione hydrochloride and 150 mL of DMSO.

-

Base Addition: Under a nitrogen atmosphere, slowly add 62 g (0.61 mol) of triethylamine to the reaction mixture over 10 minutes. Stir the mixture until a clear solution is obtained.

-

Addition of Electrophile: In a separate beaker, dissolve 45.8 g (0.16 mol) of methyl 2-(bromomethyl)-3-nitrobenzoate in 50 mL of DMSO. Add this solution to the reaction mixture over 20 minutes.

-

Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for approximately 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 40-45 °C. Slowly add 690 mL of deionized water to the reaction mixture to precipitate the product. Stir for 30 minutes.

-

Filtration and Drying: Filter the precipitated solid using a Buchner funnel and wash the cake thoroughly with deionized water. Dry the product under vacuum at 65-70 °C to a constant weight.

Expected Yield: This procedure should yield the desired this compound as a pale yellow solid with a high degree of purity.

The Final Transformation: Reduction to Lenalidomide

The conversion of this compound to lenalidomide is a critical reduction step. Two primary methods are widely employed: catalytic hydrogenation using a palladium catalyst and a metal-acid reduction using iron.[4][14]

Caption: Key methods for the reduction of the nitro precursor to lenalidomide.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation (Pd/C) | Iron Reduction (Fe/NH₄Cl) |

| Catalyst | Palladium on Carbon (Pd/C) | Iron powder |

| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation (e.g., ammonium formate) | In situ from Fe and H₂O |

| Solvent | Water, Ethanol, Methanol, NMP | Ethanol/Water mixture |

| Advantages | High efficiency and selectivity.[15] | Cost-effective, environmentally friendly, avoids heavy metal contamination in the final product.[4][14] |

| Disadvantages | Cost of palladium, potential for heavy metal contamination, requires specialized hydrogenation equipment.[16] | Larger quantities of reagents may be needed, and iron salt byproducts require removal.[16] |

| Purity | Can achieve high purity, but may require additional purification steps to remove residual palladium.[16] | Can yield a product with very low impurity content.[4] |

Detailed Experimental Protocol: Reduction to Lenalidomide

This protocol is based on procedures outlined in various patents and offers high conversion rates.[5]

Materials and Equipment:

-

This compound

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Water or Ethanol

-

Hydrogenation reactor (e.g., Parr shaker)

-

Celite® for filtration

Procedure:

-

Reactor Charging: In a hydrogenation reactor, charge 5 g of this compound and 70 mL of water (or ethanol).

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (50% wet) as a slurry.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 60-100 psi and stir the mixture at 25-30 °C for 6-12 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction by HPLC until the starting material is consumed. After completion, vent the reactor and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain crude lenalidomide. The crude product can be further purified by recrystallization.

This "greener" alternative avoids the use of precious metal catalysts.[4][14]

Materials and Equipment:

-

This compound

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 95.6 g (1.76 mol) of ammonium chloride in 580 mL of water.

-

Reaction Setup: Add 65.0 g (0.22 mol) of this compound and 2.9 L of ethanol to the ammonium chloride solution.

-

Iron Addition: Heat the mixture to 60 °C with stirring. Once the temperature is reached, add 49.0 g (0.88 mol) of iron powder in portions.

-

Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the iron and iron salts.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield crude lenalidomide. Purify by recrystallization.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized this compound. This ensures the quality of the precursor before its conversion to lenalidomide and helps in identifying any process-related impurities.[17]

Spectroscopic and Chromatographic Analysis

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation of the molecular framework. | While publicly available, fully authenticated spectra are scarce, the expected spectra would show characteristic peaks for the aromatic protons of the nitro-substituted benzene ring, the methylene protons of the isoindolinone and piperidine rings, and the methine proton of the piperidine ring. The number and splitting patterns of these signals would be consistent with the proposed structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 289.24 g/mol . The fragmentation pattern would likely involve cleavage of the piperidine-2,6-dione ring and loss of the nitro group. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A high-purity sample should exhibit a single major peak with a purity of >99.5%.[4] |

Detailed HPLC Protocol for Purity Analysis

This method is a general guideline for the analysis of this compound and lenalidomide. Method optimization may be required based on the specific instrumentation and impurities present.[2][4]

Caption: A typical workflow for the HPLC analysis of the nitro precursor.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Buffer): Prepare a phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0-3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: HPLC grade acetonitrile.

-

-

Diluent Preparation: A mixture of mobile phase A and mobile phase B (e.g., 60:40 v/v) is typically used.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of reference standard in the diluent to a final concentration of approximately 0.05 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the synthesized product in the diluent to a final concentration of approximately 0.5 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm).[2]

-

Column Temperature: Ambient or controlled at 30-40 °C.[4]

-

Injection Volume: 10-20 µL.

-

Gradient Program: A suitable gradient program should be developed to separate the main peak from any impurities. This typically involves starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over the run time.

-

-

Data Analysis: Integrate the peaks and calculate the purity of the sample based on the area percentage of the main peak.

Safety and Handling: A Self-Validating System of Precaution

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be strictly followed. Nitroaromatic compounds, in general, are known for their potential toxicity and, in some cases, explosive nature.

Hazard Identification and Risk Mitigation:

-

Nitroaromatic Compounds: These compounds can be toxic and may cause harm if inhaled, ingested, or absorbed through the skin. They are also potentially mutagenic. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Bromomethylating Agents: Methyl 2-(bromomethyl)-3-nitrobenzoate is a lachrymator and should be handled with extreme care in a fume hood.

-

Solvents: DMSO can enhance the absorption of other chemicals through the skin. NMP has reproductive toxicity concerns.[9] Avoid direct contact with all solvents.

-

Bases: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood away from ignition sources.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care during filtration.

Waste Disposal: All chemical waste generated during the synthesis and purification should be collected in appropriately labeled containers and disposed of as hazardous waste according to institutional and local regulations.[3] Do not mix incompatible waste streams.

Conclusion: A Foundation for Pharmaceutical Innovation

The synthesis of this compound is a critical and enabling step in the production of the life-saving drug, lenalidomide. By understanding the underlying chemical principles, adhering to detailed and validated protocols, and prioritizing safety, researchers and drug development professionals can confidently produce this key precursor with the high degree of purity required for pharmaceutical applications. This guide provides a solid foundation for these endeavors, fostering both scientific excellence and a culture of safety in the laboratory.

References

- A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. ijpar.

- Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. Oriental Journal of Chemistry.

- An improved process for synthesis of lenalidomide. Google Patents.

- Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.

- 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. PubChem.